molecular formula C17H27N3O3S B4507702 N-[4-(dimethylamino)benzyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide

N-[4-(dimethylamino)benzyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide

Cat. No.: B4507702
M. Wt: 353.5 g/mol
InChI Key: BAPYAMHDZXVOQK-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H27N3O3S and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.17731291 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Research has identified certain piperidine derivatives, closely related to N-[4-(dimethylamino)benzyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide, as potent inhibitors of acetylcholinesterase (AChE). These compounds have been evaluated for their potential in treating conditions like Alzheimer's disease due to their ability to increase acetylcholine levels in the brain. For instance, one study found a piperidine derivative that showed significant affinity for AChE, suggesting potential as an antidementia agent (Sugimoto et al., 1990).

Metabolic Pathway Elucidation

Understanding the metabolic pathways of novel compounds is crucial for drug development. A study on Lu AA21004, a novel antidepressant, detailed its oxidative metabolism involving various cytochrome P450 enzymes. This research is essential for predicting drug interactions and optimizing dosage regimens (Hvenegaard et al., 2012).

Serotonin Receptor Agonism

Serotonin (5-HT) receptors are targets for treating gastrointestinal and psychiatric disorders. Research into benzamide derivatives has led to the development of potent serotonin 4 (5-HT4) receptor agonists. These compounds show promise in enhancing gastrointestinal motility, indicating potential for treating conditions like irritable bowel syndrome (Sonda et al., 2003).

Antibacterial Activity

Sulfonamides and their derivatives have a long history of use as antibacterial agents. A study on N,N-diethylamide bearing benzenesulfonamide derivatives highlighted their potent antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus (Ajani et al., 2013).

Antiallergy Activity

Investigations into N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides have explored their potential antiallergy effects. Although these studies have primarily focused on in vitro assays, they provide a foundation for further exploration of piperidine derivatives in treating allergic reactions (Walsh et al., 1990).

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-4-24(22,23)20-11-5-6-15(13-20)17(21)18-12-14-7-9-16(10-8-14)19(2)3/h7-10,15H,4-6,11-13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPYAMHDZXVOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.